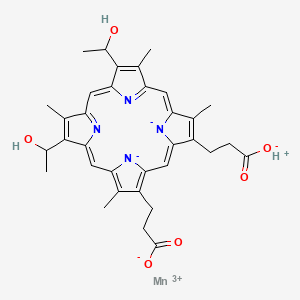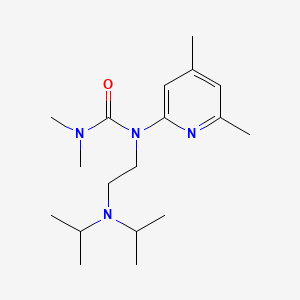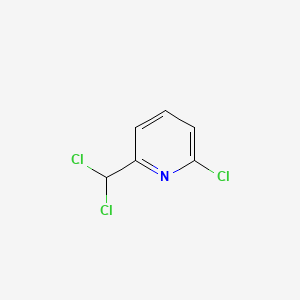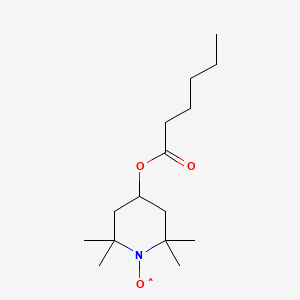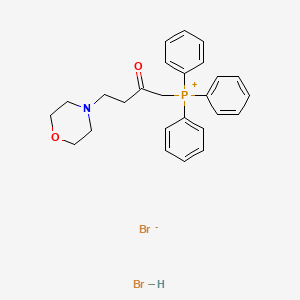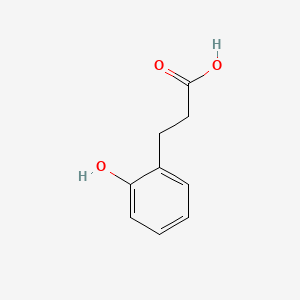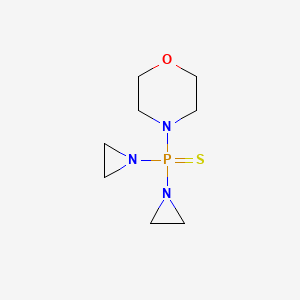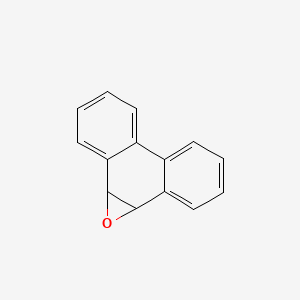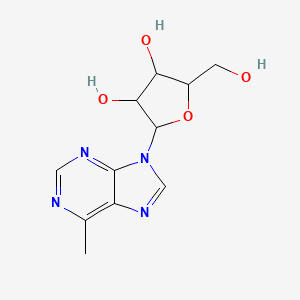
9H-Purine, 6-methyl-9-beta-D-xylofuranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpurine riboside is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Synthesis Analysis
6-Methylpurine-β-D-riboside (β-D-MPR) has been synthesized by coupling 6-methylpurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose using conditions that produce the β-D-anomer exclusively . An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines has also been reported .Molecular Structure Analysis
The molecular weight of 6-Methylpurine riboside is 266.25 . Its molecular formula is C11H14N4O4 . The SMILES representation of its structure is O[C@@H]1C@HC@@HO[C@H]1N2C=NC3=C(N=CN=C32)C .Chemical Reactions Analysis
Purine nucleoside analogs like 6-Methylpurine riboside have broad antitumor activity. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .Physical And Chemical Properties Analysis
6-Methylpurine riboside is a solid substance with a white to off-white color . The storage conditions for the powder form are -20°C for 3 years, 4°C for 2 years, and in solvent -80°C for 6 months and -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Antitumor Effects
6-Methylpurine riboside (MPR) has demonstrated significant potential in antitumor applications. Research by Marasco et al. (2005) on the synthesis of β-D-6-Methylpurine Riboside (β-D-MPR) and its antitumor effects in human tumor cell lines revealed that β-D-MPR is highly active, with IC50 values ranging from 6 to 34 nM. Similarly, α-D-MPR, while less active than β-D-MPR, also exhibited significant antitumor effects with IC50 values ranging from 1.47 to 4.83 μM (Marasco et al., 2005).
Diagnostic and Chemotherapeutic Agents
The potential of 6-Methylpurine riboside in diagnostic and chemotherapeutic applications has been explored, particularly in the context of mycoplasmal infections in mammalian cell cultures. McGarrity and Carson (1982) found that adenosine phosphorylase-mediated toxicity of 6-Methylpurine riboside could be applied towards detecting mycoplasmal infections, highlighting its selective cytotoxicity to infected cultures (McGarrity & Carson, 1982).
Gene Therapy Approach to Cancer Treatment
6-Methylpurine riboside has been investigated for its application in gene therapy approaches to cancer treatment. Hassan et al. (2016) synthesized various 6-Methylpurine derived sugar modified nucleosides and evaluated their substrate activity with purine nucleoside phosphorylases. The study suggests the potential of these compounds, especially in the context of Escherichia coli PNP-mediated cancer treatment strategies (Hassan et al., 2016).
Other Applications
6-Methylpurine riboside has also been identified as a strong inhibitor in certain biological processes. For example, Conrad (1971) noted its inhibition of betacyanin synthesis in the Amaranthus bioassay (Conrad, 1971). Additionally, its intracellular localization and impact on RNA in pea root tip cells were studied by Chen (1968), who found that 6-Methylpurine-H3, a related compound, is incorporated into nucleolar RNA (Chen, 1968).
Wirkmechanismus
Safety and Hazards
6-Methylpurine riboside is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is harmful if swallowed . Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual .
Eigenschaften
CAS-Nummer |
16006-65-8 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9-,11-/m1/s1 |
InChI-Schlüssel |
FIGBCBGMUIGJBD-DYUFWOLASA-N |
Isomerische SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Andere CAS-Nummern |
14675-48-0 |
Piktogramme |
Acute Toxic |
Synonyme |
6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




